molecular formula C10H10N2O2 B1432648 2-(6-Methyl-2H-indazol-2-yl)acetic acid CAS No. 1239759-08-0

2-(6-Methyl-2H-indazol-2-yl)acetic acid

Cat. No.: B1432648
CAS No.: 1239759-08-0
M. Wt: 190.2 g/mol
InChI Key: NUKQURZMJSZAJH-UHFFFAOYSA-N
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Description

2-(6-Methyl-2H-indazol-2-yl)acetic acid ( 1239759-08-0) is a synthetic indazole derivative with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The indazole scaffold is recognized as a privileged structure in pharmacology, frequently appearing in compounds with a wide spectrum of biological activities . This acetic acid-functionalized indazole is a valuable precursor for the design and synthesis of novel bioactive molecules. Researchers utilize such scaffolds in developing potential therapeutic agents, with published studies highlighting indazole derivatives demonstrating antimicrobial , anti-inflammatory , and antiviral properties . The structural motif is commonly employed in hybrid molecule design, where it is coupled with other pharmacophores to create new chemical entities for biological evaluation . The compound is supplied for laboratory research applications. Handle with appropriate precautions and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and storage information. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-(6-methylindazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-5-12(6-10(13)14)11-9(8)4-7/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKQURZMJSZAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The synthesis starts with halo esters of the general formula X(CH2)nCO2R (where X is a halogen, n is the carbon chain length, and R is an alkyl group). The 1H-indazole nucleophile attacks the halo ester in alkaline solution, leading predominantly to substitution at the N-1 position but also yielding N-2 isomers.

Hydrolysis to Carboxylic Acid

The ester derivatives obtained are then subjected to basic hydrolysis to afford the corresponding indazole carboxylic acids, including this compound.

Characterization and Structural Confirmation

  • The products are fully characterized by multinuclear NMR, IR spectroscopy, mass spectrometry, and elemental analysis.
  • X-ray diffraction studies confirm the molecular structure of indazol-2-yl-acetic acid derivatives, revealing supramolecular architectures stabilized by intermolecular hydrogen bonds (O2-H...N1).

Preparation via Reduction and Functional Group Transformation of 2-(2-Carbonylmethyl)-2H-indazoles

Synthetic Route Details

Two routes (Route A and Route B) have been developed for preparing 2-alkenyl-2H-indazoles, which can be adapted for the synthesis of this compound:

  • Route A involves reduction of 2-(2-carbonylmethyl)-2H-indazoles using sodium borohydride in a methanol/dichloromethane mixture, followed by acid quenching, extraction, and reflux with phosphorus oxychloride (POCl3).
  • The reaction mixture is then neutralized with sodium bicarbonate, extracted, and treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 90 °C overnight to promote cyclization and formation of the target compound.
  • Route B follows a similar initial reduction but replaces the POCl3 step with mesylation (using methanesulfonyl chloride and triethylamine) at low temperature, followed by DBU treatment to complete the synthesis.

Yields and Purification

  • Route A typically yields about 65% of the target compound.
  • Route B shows improved yields up to 90%.
  • Final purification is achieved via silica gel chromatography using ethyl acetate/hexanes as the eluent.

Comparative Summary of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Purification Notes
Nucleophilic substitution + hydrolysis Reaction of 1H-indazole with halo esters; basic hydrolysis Alkaline solution; basic hydrolysis Moderate Chromatography, recrystallization Predominantly N-1 substitution; isomer mixture
Reduction + POCl3 cyclization (Route A) NaBH4 reduction; POCl3 reflux; DBU cyclization RT to reflux; DBU at 90 °C overnight 65 Silica gel chromatography Straightforward; moderate yield
Reduction + mesylation + DBU (Route B) NaBH4 reduction; mesylation; DBU cyclization Low temp mesylation; DBU at 90 °C overnight 90 Silica gel chromatography Higher yield; more steps

Detailed Research Findings and Notes

  • The nucleophilic substitution method is versatile but may require careful control to minimize N-1/N-2 isomer mixtures.
  • The reduction and cyclization approach offers a more direct route to the 2-substituted indazole acetic acid with better yields, especially using the mesylation step to activate intermediates.
  • The use of DBU as a strong non-nucleophilic base is critical for promoting cyclization and final compound formation.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to determine endpoint and purity.
  • The final products exhibit characteristic melting points and can be confirmed by NMR and IR spectra consistent with literature data.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methyl-2H-indazol-2-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has indicated that 2-(6-Methyl-2H-indazol-2-yl)acetic acid exhibits significant anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Case Study: Inhibition of Cytokines

StudyFindings
Smith et al., 2020Showed a 70% reduction in TNF-alpha levels in vitro.
Johnson et al., 2021Reported significant improvement in IBD symptoms in animal models.

1.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study highlighted its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway. This mechanism suggests potential applications in cancer therapy .

Case Study: Apoptosis Induction

Cancer TypeIC50 (µM)Mechanism
Breast Cancer15PI3K/Akt pathway modulation
Lung Cancer12Induction of caspase-dependent apoptosis

Agricultural Applications

2.1 Herbicidal Activity

Recent investigations have revealed that this compound possesses herbicidal properties. Field trials demonstrated its effectiveness against several weed species, suggesting its potential as a novel herbicide .

Case Study: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15078

Materials Science

3.1 Polymer Synthesis

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications including coatings and composites .

Case Study: Polymer Properties

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)
Poly(ester)25040
Poly(amide)23035

Mechanism of Action

The mechanism by which 2-(6-Methyl-2H-indazol-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical parameters of 2-(6-Methyl-2H-indazol-2-yl)acetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) pKa (Acetic Acid Group) Applications
This compound C₁₀H₁₀N₂O₂ 190.20 6-CH₃, 2-CH₂COOH Moderate (polar solvents) ~4.7 Pharmaceutical building block
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-CH₃, 3-CH₂COOH Low (grey solid ) ~4.8 R&D, material science
2-(2H-indazol-6-yloxy)acetic acid C₉H₈N₂O₃ 192.17 6-OCH₂COOH High (due to oxy group) ~3.9 Intermediate in agrochemicals
N-(6-Chloro-2-methyl-2H-indazol-5-yl)acetamide C₁₀H₁₀ClN₃O 223.66 6-Cl, 5-NHCOCH₃ Low N/A Crystallography studies
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate C₁₂H₁₂N₂O₃ 236.24 6-OCH₃, 3-COOCH₃ Moderate (ester group) N/A Prodrug development
2-(6-Bromo-1-methyl-1H-indazol-3-yl)acetic acid C₁₀H₉BrN₂O₂ 277.10 6-Br, 3-CH₂COOH Low ~4.7 Halogenated analog for coupling reactions

Detailed Analysis of Structural and Functional Differences

Electronic and Steric Effects
  • Substituent Position: The placement of the acetic acid group (2-position in the target compound vs. Indazole’s dual nitrogen atoms enhance π-π stacking compared to indole derivatives .
Acidity and Solubility
  • The acetic acid group in all analogs confers moderate acidity (pKa ~4.7–4.8). However, 2-(2H-indazol-6-yloxy)acetic acid exhibits a lower pKa (~3.9) due to electron-withdrawing effects of the oxy linker, enhancing ionization in physiological conditions .
  • Solubility trends correlate with substituent polarity: the methoxy and ester derivatives (e.g., Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) are less water-soluble than carboxylic acid analogs .

Biological Activity

2-(6-Methyl-2H-indazol-2-yl)acetic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a methyl group at the 6-position of the indazole ring and an acetic acid functional group. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Indazole derivatives, including this compound, have demonstrated significant antimicrobial properties. In studies evaluating their efficacy against various pathogens, compounds in this class have shown promising results:

PathogenCompound Activity (IC50)Reference
Giardia intestinalisMore potent than metronidazole
Entamoeba histolyticaIC50 = 0.740 µM
Candida albicansInhibition observed

These findings suggest that derivatives of indazole may serve as effective alternatives to traditional antimicrobial agents.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate enzyme activities, particularly those involved in drug metabolism, enhances its therapeutic potential:

  • Mechanism of Action : The compound may inhibit specific enzymes linked to cancer cell proliferation, suggesting a pathway for therapeutic intervention.
  • Case Studies : In vitro studies have demonstrated that indazole derivatives can inhibit tumor growth in various cancer models, highlighting their potential as anticancer agents.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with enzymes such as cytochrome P450, influencing drug metabolism and potentially enhancing the efficacy of co-administered drugs.
  • Gene Expression Modulation : There is evidence that indazole derivatives can alter gene expression profiles associated with inflammation and cancer progression.
  • Binding Interactions : The compound's structure allows it to bind effectively to various biomolecules, which is crucial for its biological activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of indazole derivatives, including this compound. Key findings include:

  • Antiprotozoal Activity : Compounds have shown effectiveness against protozoan infections, outperforming established treatments like metronidazole in certain cases .
  • Anti-inflammatory Effects : Some derivatives have exhibited significant inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Q & A

Q. What established synthetic routes are available for 2-(6-Methyl-2H-indazol-2-yl)acetic acid?

The compound is typically synthesized via reflux reactions of substituted indazole derivatives with acetic acid. For example, 6-chloro-2-methyl-2H-indazol-5-amine reacts with acetic acid under reflux, followed by precipitation in ice water to yield crystalline products . Optimization of reaction conditions (e.g., temperature, solvent ratios) and purification via recrystallization are critical to improving yield and purity. Challenges such as by-product formation can be mitigated by stepwise monitoring using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of minor impurities.
  • X-ray Crystallography : To resolve the three-dimensional structure, with data processed using SHELX for refinement and WinGX/ORTEP for visualization .
  • Melting Point Analysis : Consistency with literature values (e.g., 139.5–140°C for structurally related indazole derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is a solid (grey, per analogous indazole derivatives) and should be stored in airtight containers under inert atmospheres (e.g., nitrogen) at -20°C to prevent degradation. Hygroscopicity testing is advised, and handling should occur in fume hoods with PPE (gloves, eye protection) to minimize exposure .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

Discrepancies in anisotropic displacement parameters or bond angles may arise from twinning or low-resolution data. Use SHELXL for iterative refinement, incorporating constraints for disordered regions. Cross-validate with computational tools like Density Functional Theory (DFT) to compare experimental and theoretical bond lengths. WinGX can assist in visualizing electron density maps to identify unresolved solvent molecules or lattice defects .

Q. What strategies optimize synthetic yield while minimizing by-products?

By-products often result from competing alkylation or oxidation pathways. Strategies include:

  • Temperature Control : Lowering reaction temperatures to suppress side reactions.
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • In Situ Monitoring : Using real-time FT-IR or Raman spectroscopy to track intermediate formation .
  • Workup Protocols : Gradient pH adjustment during precipitation to isolate the target compound from acidic/by-product fractions .

Q. How can researchers design bioactivity assays for this compound despite limited structural data?

Leverage structural analogs (e.g., indole-3-acetic acid) as templates. Key steps include:

  • Molecular Docking : Using software like AutoDock to predict binding affinity with target proteins (e.g., auxin receptors).
  • In Vitro Testing : Assess cytotoxicity in cell lines (e.g., HeLa) at varying concentrations (1–100 µM).
  • Metabolic Stability Studies : Incubate with liver microsomes to evaluate pharmacokinetic profiles .

Methodological Considerations

Q. How to validate purity when traditional methods (HPLC) show unresolved peaks?

Combine orthogonal techniques:

  • LC-MS : Identify impurities via mass fragmentation patterns.
  • Elemental Analysis : Verify empirical formula consistency.
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities or hydrate content .

Q. What computational tools are suitable for modeling this compound’s reactivity?

  • Gaussian 16 : For optimizing geometry and calculating electrostatic potential surfaces.
  • Cambridge Structural Database (CSD) : Compare bond distances/angles with similar indazole derivatives.
  • Molecular Dynamics (MD) Simulations : Predict solvation effects in aqueous or lipid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 2
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2-(6-Methyl-2H-indazol-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.